molecular formula C13H16N4O B6661782 1H-indazol-4-yl-[(2S)-2-methylpiperazin-1-yl]methanone

1H-indazol-4-yl-[(2S)-2-methylpiperazin-1-yl]methanone

Cat. No.: B6661782
M. Wt: 244.29 g/mol
InChI Key: AGGSLVSRQOBBOV-VIFPVBQESA-N
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Description

1H-indazol-4-yl-[(2S)-2-methylpiperazin-1-yl]methanone is a heterocyclic compound that features an indazole ring fused with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form an N-H ketimine species, which then undergoes cyclization to form the indazole ring . The piperazine moiety is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1H-indazol-4-yl-[(2S)-2-methylpiperazin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The indazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, particularly at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indazole ring may yield nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups onto the piperazine moiety.

Scientific Research Applications

1H-indazol-4-yl-[(2S)-2-methylpiperazin-1-yl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-indazol-4-yl-[(2S)-2-methylpiperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole ring can act as a pharmacophore, binding to active sites and modulating biological activity. The piperazine moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

    1H-indazole: A simpler indazole derivative with similar pharmacological properties.

    2H-indazole: Another indazole isomer with distinct chemical behavior.

    Imidazole-containing compounds: Share similar heterocyclic structures and biological activities.

Uniqueness

1H-indazol-4-yl-[(2S)-2-methylpiperazin-1-yl]methanone is unique due to the combination of the indazole and piperazine moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug development and other applications.

Properties

IUPAC Name

1H-indazol-4-yl-[(2S)-2-methylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-9-7-14-5-6-17(9)13(18)10-3-2-4-12-11(10)8-15-16-12/h2-4,8-9,14H,5-7H2,1H3,(H,15,16)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGSLVSRQOBBOV-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)C2=C3C=NNC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCCN1C(=O)C2=C3C=NNC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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